![molecular formula C15H22N2O4S B4941924 4-methyl-N-[1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide](/img/structure/B4941924.png)
4-methyl-N-[1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N-[1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide, also known as MS-275, is a potent and selective inhibitor of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, which leads to a tighter packaging of DNA and a decrease in gene expression. MS-275 has been extensively studied for its potential therapeutic applications in cancer, neurodegenerative diseases, and inflammatory disorders.
Mécanisme D'action
4-methyl-N-[1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide inhibits HDACs, which leads to an increase in histone acetylation and a relaxation of chromatin structure. This results in an increase in gene expression of various genes involved in cell cycle regulation, apoptosis, and differentiation. 4-methyl-N-[1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide has been shown to selectively target class I HDACs, which are overexpressed in cancer cells and play a critical role in cancer progression.
Biochemical and Physiological Effects:
4-methyl-N-[1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide has been shown to induce cell cycle arrest, apoptosis, and differentiation in various cancer cell lines. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In neurodegenerative diseases, 4-methyl-N-[1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and multiple sclerosis. In inflammatory disorders, 4-methyl-N-[1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-methyl-N-[1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide in lab experiments is its high potency and selectivity for class I HDACs. This allows for a more specific targeting of HDACs and reduces the potential for off-target effects. Another advantage is its ability to sensitize cancer cells to chemotherapy and radiation therapy, which could potentially improve cancer treatment outcomes. One limitation of using 4-methyl-N-[1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide is its potential toxicity and side effects, which need to be carefully monitored in preclinical and clinical studies.
Orientations Futures
For 4-methyl-N-[1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide research include exploring its potential therapeutic applications in other diseases, such as cardiovascular diseases and metabolic disorders. Further studies are also needed to elucidate its mechanism of action and identify potential biomarkers for patient selection and monitoring. Combination therapies with other drugs and immunotherapies could also be explored to improve treatment outcomes. Overall, 4-methyl-N-[1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide has shown great potential as a therapeutic agent and warrants further investigation.
Méthodes De Synthèse
4-methyl-N-[1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide can be synthesized using a multi-step process starting from 4-methylbenzenesulfonyl chloride and 4-morpholinylacetic acid. The intermediate product is then treated with propylamine to yield the final product. The synthesis process has been optimized to achieve high yields and purity.
Applications De Recherche Scientifique
4-methyl-N-[1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide has been extensively studied for its potential therapeutic applications in cancer, neurodegenerative diseases, and inflammatory disorders. In cancer, 4-methyl-N-[1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide has been shown to induce cell cycle arrest, apoptosis, and differentiation in various cancer cell lines. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In neurodegenerative diseases, 4-methyl-N-[1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and multiple sclerosis. In inflammatory disorders, 4-methyl-N-[1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines.
Propriétés
IUPAC Name |
4-methyl-N-(1-morpholin-4-yl-1-oxobutan-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-3-14(15(18)17-8-10-21-11-9-17)16-22(19,20)13-6-4-12(2)5-7-13/h4-7,14,16H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVOZDIIBRJJJMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCOCC1)NS(=O)(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(1-morpholin-4-yl-1-oxobutan-2-yl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[(4-ethoxyphenyl)amino]carbonyl}-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4941843.png)
![5-{2-[2-(2-methoxyphenoxy)ethoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4941844.png)
![3-{[(4-hydroxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4941846.png)
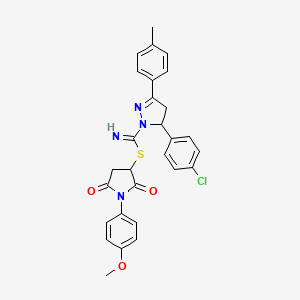
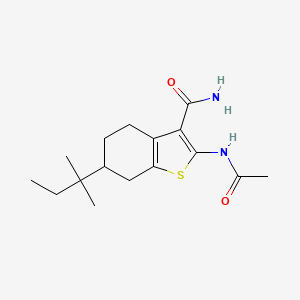
![4-{[(4-ethoxyphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid](/img/structure/B4941870.png)
![ethyl [6-bromo-2-(4-chlorophenyl)-4-phenyl-3(4H)-quinazolinyl]acetate](/img/structure/B4941871.png)
![N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]alaninamide](/img/structure/B4941873.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-bromophenoxy)acetyl]piperazine oxalate](/img/structure/B4941878.png)
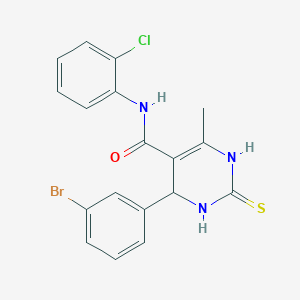
![3-chloro-4-[(1-{[(4S)-4-isopropenyl-1-cyclohexen-1-yl]methyl}-4-piperidinyl)oxy]-N-(2-methoxyethyl)benzamide](/img/structure/B4941897.png)
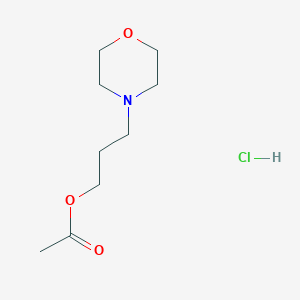
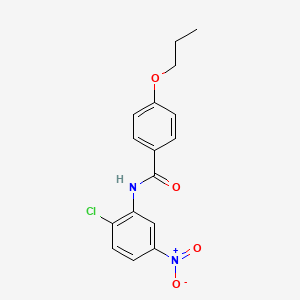
![ethyl (5-{3,5-dichloro-4-[(2-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4941933.png)